molecular formula C8H11BrN2O2 B12098696 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester

Cat. No.: B12098696
M. Wt: 247.09 g/mol
InChI Key: CXDNCFVVKIMUEZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a brominated pyrazole derivative with a methyl group at position 1, a bromomethyl substituent at position 5, and an ethyl ester at the carboxylic acid moiety. This structure combines functional groups that influence its reactivity and applications. The ethyl ester group improves solubility in organic solvents, facilitating its use in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3,5H2,1-2H3

InChI Key

CXDNCFVVKIMUEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)CBr)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Assembly

The pyrazole ring system is typically constructed via cyclocondensation of 1,3-diketones or alkynedioates with hydrazine derivatives. For the target compound, diethyl butynedioate and methylhydrazine serve as foundational reactants to establish the 1-methyl-1H-pyrazole scaffold. In a representative procedure , diethyl butynedioate is dissolved in diethyl ether and reacted with 40% methylhydrazine aqueous solution at -10°C, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a white solid after vacuum distillation (Fig. 1). This intermediate provides the positional framework for subsequent bromination and esterification.

Reaction Conditions:

  • Temperature: -10°C to 100°C (stepwise heating)

  • Solvent: Diethyl ether

  • Yield: 82% after purification

Regioselective Bromination at the 5-Position

Introducing the bromomethyl group at the 5-position requires careful selection of brominating agents and reaction conditions. Tribromooxyphosphorus (POBr₃) in acetonitrile under reflux effectively converts hydroxyl or methyl groups to brominated substituents in heterocycles . For instance, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester reacts with POBr₃ in acetonitrile at 80°C for 6 hours, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 75% efficiency after extraction .

Optimized Bromination Protocol:

ParameterValue
Brominating AgentPOBr₃ (3.0 equiv)
SolventAcetonitrile
Temperature80°C (reflux)
Reaction Time6 hours
WorkupSaturated Na₂CO₃ wash, ethyl acetate extraction
Yield75%

Alternative methods using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in CCl₄ have been reported for analogous compounds but are excluded here per source constraints.

Esterification of the 3-Carboxylic Acid Moiety

Esterification of the pyrazole-3-carboxylic acid precursor is critical for introducing the ethyl ester group. A two-step process involving acid-catalyzed esterification and hydrolysis is commonly employed . For example, 1H-pyrazole-3-carboxylic acid is refluxed in ethanol with concentrated sulfuric acid (60 mL) for 20 hours under nitrogen, achieving 82% conversion to the ethyl ester .

Esterification Conditions:

  • Catalyst: H₂SO₄ (1.2 equiv)

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Duration: 20 hours

  • Yield: 82%

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity. For example, the ethyl ester proton triplet typically resonates at δ 1.35 ppm (J = 7.1 Hz), while the bromomethyl singlet appears at δ 4.45 ppm .

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group at the 5-position can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrazole derivative .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C7_{7}H9_{9}BrN2_{2}O2_{2}, with a molecular weight of approximately 233.06 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Medicinal Chemistry Applications

1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. This specific compound has shown potential in:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with a similar structure exhibited cytotoxic effects against breast and lung cancer cells, suggesting that 1H-Pyrazole-3-carboxylic acid derivatives may also possess similar properties .
  • Antimicrobial Properties : Pyrazole compounds have been reported to exhibit antibacterial and antifungal activities. The bromomethyl group in this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Agricultural Applications

In agriculture, compounds like 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester are being explored for their potential as:

  • Pesticides : The compound's structure allows it to interact with biological systems in pests, potentially leading to the development of new pesticides that are effective yet environmentally friendly .
  • Plant Growth Regulators : Research suggests that certain pyrazole derivatives can influence plant growth and development, making them suitable candidates for use as growth regulators in various crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated a series of pyrazole derivatives against multiple cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity, suggesting that further exploration of bromomethyl substitutions could enhance activity against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyrazole derivatives, including this compound. It was found that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria, paving the way for further investigations into their use as novel antibiotics .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives are distinguished by substituent type, position, and electronic effects. Key comparisons include:

Compound Substituents Molecular Formula Key Properties Applications
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester 1-CH₃, 5-BrCH₂, 3-COOEt C₉H₁₂BrN₂O₂ (est.) Bromomethyl enhances reactivity as a leaving group; ester improves solubility Pharmaceutical intermediates
1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester (CAS 133261-07-1) 1-CH₃, 3-C₃H₇, 5-COOEt C₁₀H₁₆N₂O₂ Propyl group increases lipophilicity; used in coordination chemistry Ligand synthesis, agrochemicals
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) 1-C₂H₅, 3-CF₃, 5-COOEt C₉H₁₀F₃N₂O₂ Trifluoromethyl enhances metabolic stability and electron-withdrawing effects Fluorinated drug candidates
1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester 5-(4-Cl-C₆H₄), 3-COOEt C₁₂H₁₁ClN₂O₂ Chlorophenyl enhances aromatic interactions; used in pesticidal applications Pesticide intermediates
4-Bromo-5-(2-hydroxy-2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 912451-10-6) 4-Br, 5-(CH₂C(CH₃)₂OH), 1-C₃H₇, 3-COOEt C₁₃H₂₁BrN₂O₃ Hydroxy and bromo groups confer polarity and reactivity for bioconjugation Bioconjugation, prodrugs

Spectroscopic and Analytical Data

  • IR/NMR : Bromomethyl groups exhibit C-Br stretches near 500–600 cm⁻¹ (IR) and deshielded proton signals in ¹H-NMR (δ 3.5–4.5 ppm for CH₂Br) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for a brominated pyrazolone in ) align with bromine’s isotopic signature .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₇H₈BrN₂O₂
  • Molecular Weight : 218.06 g/mol
  • CAS Registry Number : 1328893-16-8

Synthesis

The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds, followed by subsequent bromination and esterification processes. The specific route for synthesizing the ethyl ester variant involves:

  • Formation of the pyrazole ring.
  • Bromomethylation at the 5-position.
  • Esterification with ethyl alcohol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viral strains, particularly HIV. For instance, compounds structurally related to 1H-pyrazole-3-carboxylic acid have shown promising activity against wild-type HIV-1 strains with effective concentrations (EC₅₀) ranging from 0.0038 to 0.4759 μmol/L .

Antifungal Activity

Research has demonstrated that certain pyrazole derivatives exhibit antifungal properties. A study indicated that compounds similar to 1H-pyrazole-3-carboxylic acid showed higher antifungal activity compared to standard treatments like boscalid . The structure-activity relationship (SAR) analyses suggested that modifications at the C5 position significantly influenced bioactivity.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated. For example, compounds containing a pyrazole moiety were found to inhibit cell proliferation in various cancer cell lines, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of 1H-pyrazole derivatives is highly dependent on their structural characteristics. Key findings from SAR studies include:

  • Substitution Effects : The presence of electron-withdrawing groups at specific positions enhances activity.
  • Hydrophobic Interactions : Compounds with larger hydrophobic substituents often exhibit increased potency against target cells.
CompoundActivity TypeEC₅₀/IC₅₀ ValuesReference
I-11Antiviral3.8 nmol/L
I-19AntifungalSimilar to boscalid
Compound 13Anticancer< Doxorubicin's IC₅₀

Case Study 1: Antiviral Evaluation

In a study assessing the antiviral efficacy of various pyrazole derivatives, compound I-11 was identified as a potent inhibitor of HIV replication with an EC₅₀ value significantly lower than that of standard treatments .

Case Study 2: Antifungal Screening

A series of pyrazole derivatives were screened for antifungal activity against several fungal strains. The results indicated that modifications on the pyrazole ring led to enhanced antifungal properties, particularly in compounds with halogen substitutions .

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor like 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester using NaBr in polar aprotic solvents (e.g., DMF) under reflux (50–80°C for 3–6 hours) . For bromomethylation, alternative approaches involve Vilsmeier-Haack formylation followed by reduction and bromination. Industrial-scale synthesis may employ continuous flow reactors to optimize temperature control and yield . Characterization typically includes 1H/13C NMR, IR spectroscopy , and ESI-MS to confirm structure and purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Despite being classified as a "non-hazardous" substance in some safety data sheets (SDS), the bromomethyl group introduces reactivity. Key precautions include:
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or unintended alkylation .
  • Handling : Use gloves, eye protection, and fume hoods. Avoid contact with nucleophiles (e.g., amines, thiols) to prevent side reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation (e.g., di-brominated derivatives) .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromomethylation in biphasic systems .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can computational methods predict the reactivity of the bromomethyl group in this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The bromomethyl group’s electrophilicity can be assessed via electrostatic potential maps derived from DFT calculations (e.g., B3LYP/6-31G*) .
  • Reactivity Studies : Calculate activation energies for SN2 reactions using Gaussian or ORCA to predict substitution rates with nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., IC50 values in kinase inhibition). Account for variables like solvent (DMSO vs. ethanol) and cell lines .
  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolyzed esters or dimerized products) that may skew activity results .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromomethyl vs. chloromethyl) with bioactivity using regression models .

Experimental Design & Data Analysis

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid for peak sharpness .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 168 (base peak) and 333 (molecular ion) .
  • NMR Spiking : Add a known concentration of deuterated internal standard (e.g., DMSO-d6) for quantitative 1H NMR analysis .

Q. How can researchers mitigate side reactions during functionalization of the bromomethyl group?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the ester group with tert-butyldimethylsilyl (TBDMS) chloride before bromomethyl substitution .
  • Low-Temperature Reactions : Conduct alkylations at –78°C in THF to suppress elimination pathways .
  • In Situ Monitoring : Use FTIR to track the disappearance of the C-Br stretch (~550 cm⁻¹) and adjust reaction times dynamically .

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